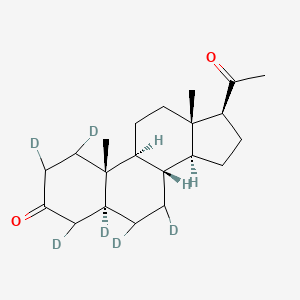

5a-Pregnane-3,20-dione-d6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C21H32O2 |

|---|---|

Molecular Weight |

322.5 g/mol |

IUPAC Name |

(5S,8R,9S,10S,13S,14S,17S)-17-acetyl-1,2,4,5,6,7-hexadeuterio-10,13-dimethyl-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h14,16-19H,4-12H2,1-3H3/t14-,16-,17+,18-,19-,20-,21+/m0/s1/i4D,5D,8D,10D,12D,14D/t4?,5?,8?,10?,12?,14-,16-,17+,18-,19-,20-,21+ |

InChI Key |

XMRPGKVKISIQBV-CTWQKYLNSA-N |

Isomeric SMILES |

[2H]C1[C@H]2[C@@H]3CC[C@@H]([C@]3(CC[C@@H]2[C@]4(C(C(C(=O)C([C@@]4(C1[2H])[2H])[2H])[2H])[2H])C)C)C(=O)C |

Canonical SMILES |

CC(=O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Role of 5α-Pregnane-3,20-dione-d6 in Neurosteroid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Pregnane-3,20-dione, more commonly known as allopregnanolone (B1667786), is an endogenous neurosteroid and a metabolite of progesterone.[1][2] It is a potent positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the central nervous system.[2][3] This modulation results in sedative, anxiolytic, and anticonvulsant effects.[4] Given its significant role in neuromodulation, allopregnanolone is a key target in neurosteroid research, particularly in the context of neuropsychiatric and neurological disorders.

The deuterated isotopologue, 5α-pregnane-3,20-dione-d6 (also referred to as allopregnanolone-d6 or 5α-DHP-d6), is a critical tool in this research. Its primary application is as an internal standard in quantitative analytical methods, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[5][6] The use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise quantification of endogenous allopregnanolone in complex biological matrices like plasma and brain tissue.[7] The six deuterium (B1214612) atoms on the molecule give it a distinct mass from the endogenous analyte, allowing for its differentiation by a mass spectrometer, while its nearly identical chemical and physical properties ensure it behaves similarly during sample preparation and analysis, thereby correcting for matrix effects and procedural losses.[8]

This technical guide provides an in-depth overview of the role of 5α-pregnane-3,20-dione-d6 in neurosteroid research, including detailed experimental protocols, quantitative data, and visualizations of key biological pathways and workflows.

Quantitative Data in Neurosteroid Analysis

The accurate quantification of neurosteroids is crucial for understanding their physiological and pathological roles. The following tables summarize key quantitative data from various studies that have utilized deuterated internal standards for the analysis of allopregnanolone.

Table 1: Endogenous Allopregnanolone Concentrations in Human Biological Samples

| Biological Matrix | Population | Mean Concentration (ng/mL or ng/g) | Reference |

| Prefrontal Cortex | Cognitively Intact Males | 5.59 ng/g | [9] |

| Prefrontal Cortex | Males with Alzheimer's Disease | 2.50 ng/g | [9] |

| Serum | Fertile Women (Luteal Phase) | Significantly higher than follicular phase | [10] |

| Serum | Postmenopausal Women | Lower than fertile women in luteal phase | [10] |

| Plasma | Healthy Control Women | 0.1995 ng/mL | [11] |

| Plasma | Women with Anorexia Nervosa | 0.0953 ng/mL | [11] |

| Plasma | Overweight/Obese Women | 0.0738 ng/mL | [11] |

Table 2: Performance Characteristics of LC-MS/MS Methods for Allopregnanolone Quantification

| Parameter | Method 1 | Method 2 | Method 3 |

| Internal Standard | Allopregnanolone-d4 | Not specified | Deuterated analogs |

| Matrix | Human Plasma | Human Serum | Rat Plasma and Brain |

| Linearity Range | 10 - 25,000 pg/mL | 0.78 - 1000 ng/mL | 100 - 8000 pg (plasma), 250 - 8000 pg (brain) |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 0.78 ng/mL | 100 pg (plasma), 250 pg (brain) |

| Intra-day Precision (%CV) | < 10% | < 10% | Not specified |

| Inter-day Precision (%CV) | < 10% | < 10% | Not specified |

| Accuracy (% Bias) | 90 - 110% | 90 - 110% | Not specified |

| Recovery | > 95% | > 95% | Not specified |

| Reference | [12] | [13] | [14] |

Experimental Protocols

Detailed and validated experimental protocols are essential for reproducible and reliable neurosteroid research. The following sections provide methodologies for the quantification of allopregnanolone in plasma and brain tissue using a deuterated internal standard like 5α-pregnane-3,20-dione-d6.

Protocol 1: Quantification of Allopregnanolone in Human Plasma by LC-MS/MS

This protocol is adapted from established methods for the analysis of neurosteroids in plasma.[12][15]

1. Materials and Reagents:

-

Allopregnanolone certified reference standard

-

5α-Pregnane-3,20-dione-d6 (internal standard)

-

LC-MS/MS grade methanol (B129727), acetonitrile, water, and ethyl acetate (B1210297)

-

Human plasma (K2EDTA)

2. Preparation of Standards and Quality Controls (QCs):

-

Stock Solutions: Prepare 1 mg/mL stock solutions of allopregnanolone and 5α-pregnane-3,20-dione-d6 in methanol.

-

Working Standard Solutions: Serially dilute the allopregnanolone stock solution with methanol to prepare working standards for the calibration curve (e.g., 0.1 to 100 ng/mL).

-

Internal Standard Working Solution: Dilute the 5α-pregnane-3,20-dione-d6 stock solution with methanol to a final concentration of 10 ng/mL.

-

Calibration Curve and QC Samples: Spike blank human plasma with the appropriate working standard solutions to create a calibration curve and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Liquid-Liquid Extraction):

-

To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 600 µL of a 1:1 (v/v) mixture of ethyl acetate and hexane.

-

Vortex vigorously for 1 minute to extract the steroids.

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 methanol:water) and transfer to an autosampler vial.

4. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate allopregnanolone from other endogenous compounds.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Allopregnanolone: Monitor a specific precursor-to-product ion transition (e.g., m/z 317.3 → 299.3).

-

5α-Pregnane-3,20-dione-d6: Monitor the corresponding mass-shifted transition (e.g., m/z 323.3 → 305.3).

-

-

Optimize instrument parameters (e.g., collision energy, declustering potential) for maximum sensitivity.

-

Protocol 2: Quantification of Allopregnanolone in Brain Tissue by GC-MS

This protocol is based on established methods for neurosteroid analysis in brain tissue.[14][16]

1. Materials and Reagents:

-

Allopregnanolone certified reference standard

-

5α-Pregnane-3,20-dione-d6 (internal standard)

-

Methanol, hexane, and other necessary solvents

-

Heptafluorobutyric anhydride (B1165640) (HFBA) for derivatization

-

Brain tissue samples

2. Sample Preparation:

-

Weigh approximately 100 mg of frozen brain tissue.

-

Homogenize the tissue in 1 mL of ice-cold methanol.

-

Add the internal standard (5α-pregnane-3,20-dione-d6) to the homogenate.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the steroids.

-

Evaporate the solvent to dryness.

3. Derivatization:

-

To the dried extract, add 25 µL of heptafluorobutyric anhydride (HFBA) and 25 µL of anhydrous acetone.

-

Incubate at 60°C for 1 hour to form the heptafluorobutyryl derivatives of the steroids.

-

Evaporate the reagents under a stream of nitrogen.

-

Reconstitute the sample in hexane for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatography (GC):

-

Column: A suitable capillary column for steroid analysis (e.g., a 5% phenyl-methylpolysiloxane column).

-

Injection Mode: Splitless injection.

-

Oven Temperature Program: A temperature gradient to separate the derivatized steroids (e.g., initial temperature of 180°C, ramped to 280°C).

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Impact (EI) or Negative Chemical Ionization (NCI). NCI can provide higher sensitivity for halogenated derivatives.

-

Detection Mode: Selected Ion Monitoring (SIM).

-

SIM Ions:

-

Derivatized Allopregnanolone: Monitor a characteristic ion fragment.

-

Derivatized 5α-Pregnane-3,20-dione-d6: Monitor the corresponding mass-shifted ion fragment.

-

-

Signaling Pathways and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for a clear understanding. The following diagrams were created using the DOT language for Graphviz.

Caption: Biosynthesis pathway of allopregnanolone from cholesterol.

Caption: Allopregnanolone's modulation of the GABA-A receptor signaling pathway.

Caption: General experimental workflow for neurosteroid quantification.

Conclusion

5α-Pregnane-3,20-dione-d6 is an indispensable tool in the field of neurosteroid research. Its use as an internal standard enables the accurate and precise quantification of endogenous allopregnanolone, a neurosteroid with profound effects on brain function. The detailed experimental protocols and a clear understanding of the underlying biological pathways, as outlined in this guide, are fundamental for researchers and scientists striving to unravel the complex roles of neurosteroids in health and disease. This knowledge is critical for the development of novel therapeutic strategies for a range of neurological and psychiatric conditions.

References

- 1. Occupation of either site for the neurosteroid allopregnanolone potentiates the opening of the GABAA receptor induced from either transmitter binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Allopregnanolone - Wikipedia [en.wikipedia.org]

- 3. pnas.org [pnas.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Quantification of Neurosteroids During Pregnancy Using Selective Ion Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Precise and accurate assay of pregnenolone and five other neurosteroids in monkey brain tissue by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Development and validation of an LC-MS/MS assay for the quantification of allopregnanolone and its progesterone-derived isomers, precursors, and cortisol/cortisone in pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantification of neurosteroids in rat plasma and brain following swim stress and allopregnanolone administration using negative chemical ionization gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Simultaneous Determination of Selected Steroids with Neuroactive Effects in Human Serum by Ultrahigh-Performance Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Measurement of steroid levels by GC/MS/MS [protocols.io]

Synthesis and Characterization of 5α-Pregnane-3,20-dione-d6: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5α-pregnane-3,20-dione-d6. This deuterated analog of the endogenous progesterone (B1679170) metabolite, 5α-pregnane-3,20-dione, serves as an invaluable internal standard for quantitative analysis in various research and clinical settings. This document outlines a plausible synthetic pathway, detailed experimental protocols, and a summary of analytical characterization techniques. The information presented is intended to support researchers in the fields of steroid biochemistry, drug metabolism, and clinical mass spectrometry.

Introduction

5α-Pregnane-3,20-dione is a significant metabolite of progesterone, formed through the action of the enzyme 5α-reductase.[1][2] It is an endogenous neurosteroid and plays a role in various physiological processes.[3] The deuterated isotopologue, 5α-pregnane-3,20-dione-d6, is a stable, non-radioactive labeled compound. Its utility lies in its near-identical chemical and physical properties to the unlabeled analyte, allowing it to be used as an internal standard in quantitative mass spectrometry-based assays.[4][5] The incorporation of six deuterium (B1214612) atoms provides a distinct mass shift, enabling accurate quantification while minimizing matrix effects.[5]

Synthesis of 5α-Pregnane-3,20-dione-d6

The synthesis of 5α-pregnane-3,20-dione-d6 can be approached in a two-step process. The first step involves the stereoselective reduction of the Δ⁴ double bond of progesterone to yield the 5α-pregnane scaffold.[6] The second step is a deuterium exchange reaction to introduce deuterium atoms at the α-positions to the ketone functionalities.

Step 1: Synthesis of 5α-Pregnane-3,20-dione from Progesterone

The initial step is the reduction of progesterone to 5α-pregnane-3,20-dione. This can be achieved through catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of Progesterone

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve progesterone (1 equivalent) in a suitable solvent such as ethyl acetate (B1210297) or ethanol.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 5% Palladium on carbon (Pd/C).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (H₂) to a pressure of 50-100 psi.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up: Upon completion, carefully vent the hydrogen gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., acetone/water) or by column chromatography on silica (B1680970) gel to afford pure 5α-pregnane-3,20-dione.

Step 2: Deuteration of 5α-Pregnane-3,20-dione

The introduction of deuterium atoms at the α-positions to the carbonyl groups at C3 and C20 is achieved through an acid or base-catalyzed deuterium exchange reaction.[1][7][8]

Experimental Protocol: Acid-Catalyzed Deuterium Exchange

-

Reaction Setup: In a sealed reaction vial, dissolve 5α-pregnane-3,20-dione (1 equivalent) in a deuterated solvent system, such as deuterated methanol (B129727) (CD₃OD) or a mixture of deuterium oxide (D₂O) and a co-solvent like dioxane.

-

Catalyst Addition: Add a catalytic amount of a deuterated acid, such as deuterium chloride (DCl) in D₂O or trifluoroacetic acid-d (TFA-d).

-

Reaction Conditions: Heat the reaction mixture at a temperature ranging from 50 to 100°C for 24-48 hours. The progress of the deuteration can be monitored by mass spectrometry.

-

Work-up: After cooling to room temperature, neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution).

-

Extraction: Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting 5α-pregnane-3,20-dione-d6 can be further purified by column chromatography or recrystallization if necessary.

Visualization of the Synthesis Pathway

Characterization of 5α-Pregnane-3,20-dione-d6

The characterization of 5α-pregnane-3,20-dione-d6 involves a combination of spectroscopic and chromatographic techniques to confirm its identity, purity, and isotopic enrichment.

Quantitative Data

The following table summarizes the key quantitative data for 5α-pregnane-3,20-dione-d6.

| Parameter | Value | Reference |

| Chemical Formula | C₂₁H₂₆D₆O₂ | [9][10] |

| Molecular Weight | 322.52 g/mol | [9][11] |

| Labeled CAS Number | 203850-92-4 | [9][10] |

| Unlabeled CAS Number | 566-65-4 | [9][10] |

| Chemical Purity | ≥98% | [9][11] |

| Isotopic Enrichment | Not explicitly stated, but typically ≥95% for commercially available standards. | |

| Appearance | White to off-white solid | [12] |

Analytical Techniques

Experimental Protocol: General Characterization Workflow

-

High-Performance Liquid Chromatography (HPLC):

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Detection: UV detection at an appropriate wavelength (e.g., 210 nm) or coupled to a mass spectrometer.

-

Purpose: To assess chemical purity.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: High-resolution mass spectrometry (HRMS) to confirm the exact mass of the molecular ion and determine the isotopic distribution.

-

Expected Molecular Ion: [M+H]⁺ at m/z 323.28.

-

Purpose: To confirm the molecular weight and the incorporation of six deuterium atoms.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the absence of signals corresponding to the protons at the deuterated positions.

-

²H NMR: To directly observe the deuterium signals and confirm their positions.

-

¹³C NMR: To confirm the carbon skeleton of the molecule.

-

Solvent: Chloroform-d (CDCl₃).

-

Purpose: To confirm the structure and the sites of deuteration.

-

Visualization of the Characterization Workflow

Conclusion

The synthesis of 5α-pregnane-3,20-dione-d6 is a crucial process for providing a reliable internal standard for the accurate quantification of its endogenous counterpart. The outlined synthetic route, involving catalytic hydrogenation followed by deuterium exchange, presents a feasible approach for its preparation. The characterization of the final product using a combination of chromatographic and spectroscopic techniques is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing its suitability for use in sensitive analytical applications. This guide provides a foundational understanding for researchers and professionals working with this important analytical standard.

References

- 1. Hydrogen - Deuterium exchange [quimicaorganica.org]

- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ultrasound‐Assisted Microcontinuous Process Facilitates the Selective Deuteration of Steroid Hormones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. benchchem.com [benchchem.com]

- 7. youtube.com [youtube.com]

- 8. Superacid-catalysed α-deuteration of ketones with D 2 O - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00683J [pubs.rsc.org]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. 5-α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 11. 5α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.05 [isotope.com]

- 12. file.medchemexpress.com [file.medchemexpress.com]

5α-Pregnane-3,20-dione-d6 as a Metabolite of Progesterone-d6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Progesterone (B1679170), a critical steroid hormone, undergoes extensive metabolism in various tissues, leading to a diverse array of metabolites with distinct biological activities. The deuterated analog, progesterone-d6, and its metabolites, such as 5α-pregnane-3,20-dione-d6 (also known as 5α-dihydroprogesterone-d6 or 5α-DHP-d6), are invaluable tools in metabolic studies. The deuterium (B1214612) labeling provides a unique mass signature, facilitating unambiguous tracking and quantification in complex biological matrices using mass spectrometry-based methods. This technical guide provides a comprehensive overview of the metabolic conversion of progesterone-d6 to 5α-pregnane-3,20-dione-d6, detailing the enzymatic pathways, experimental protocols for in vitro studies, and analytical methodologies for quantification. Furthermore, it explores the known signaling pathways influenced by the non-deuterated form of this metabolite, offering insights into its potential physiological and pathological roles.

Metabolic Pathway of Progesterone-d6 to 5α-Pregnane-3,20-dione-d6

The primary metabolic pathway for the conversion of progesterone-d6 to 5α-pregnane-3,20-dione-d6 is catalyzed by the enzyme steroid 5α-reductase (EC 1.3.1.22).[1] This enzyme facilitates the irreversible reduction of the double bond between carbons 4 and 5 in the A-ring of the steroid nucleus.[2][3] The reaction requires the cofactor NADPH, which is oxidized to NADP+.[4]

The metabolic conversion can be summarized as follows:

Progesterone-d6 + NADPH + H+ → 5α-Pregnane-3,20-dione-d6 + NADP+

This conversion is a critical step in the formation of a class of neurosteroids and other biologically active steroid metabolites.[1] Further metabolism of 5α-pregnane-3,20-dione can occur through the action of other enzymes, such as 3α-hydroxysteroid oxidoreductases (3α-HSO) and 20α-HSO, leading to the formation of other pregnane (B1235032) derivatives.[5][6]

Metabolic conversion of Progesterone-d6.

Experimental Protocols

In Vitro Conversion of Progesterone-d6 to 5α-Pregnane-3,20-dione-d6 using Rat Liver Microsomes

This protocol describes a typical in vitro assay to study the metabolism of progesterone-d6 using a subcellular fraction rich in metabolic enzymes.

Materials:

-

Rat liver microsomes (commercially available or prepared in-house)

-

Progesterone-d6 (substrate)

-

5α-Pregnane-3,20-dione-d6 (analytical standard)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Acetonitrile (B52724) (for reaction quenching)

-

Internal standard (e.g., a structurally similar deuterated steroid not present in the reaction)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture by adding the following in order:

-

Phosphate buffer

-

Rat liver microsomes (final concentration typically 0.5-1.0 mg/mL protein)

-

NADPH regenerating system

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the metabolic reaction by adding progesterone-d6 (final concentration typically 1-10 µM).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes). Gentle shaking may be applied.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will precipitate the proteins.

-

Sample Processing:

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis by LC-MS/MS.

-

Steroid Extraction from Cell Culture Media

This protocol outlines a general procedure for extracting steroids from cell culture media for subsequent analysis.

Materials:

-

Cell culture media containing secreted steroids

-

Internal standard solution

-

Organic solvent (e.g., methyl tert-butyl ether (MTBE) or a mixture of hexane (B92381) and ethyl acetate)

-

Nitrogen evaporator

-

Reconstitution solution (e.g., 50% methanol (B129727) in water)

Procedure:

-

Sample Collection: Collect the cell culture media from the experimental wells.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to each media sample.

-

Liquid-Liquid Extraction:

-

Add a volume of organic solvent (e.g., 5 volumes of MTBE) to the media sample.

-

Vortex vigorously for 2-5 minutes to ensure thorough mixing.

-

Centrifuge at a moderate speed (e.g., 2,000 x g) for 10 minutes to separate the aqueous and organic phases.

-

-

Solvent Evaporation:

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40-50°C).

-

-

Reconstitution: Reconstitute the dried extract in a small, precise volume of the reconstitution solution. Vortex to ensure complete dissolution.

-

Analysis: The reconstituted sample is now ready for analysis by LC-MS/MS or GC-MS.

General experimental workflow for metabolism and extraction.

Quantitative Data Presentation

The following tables summarize key quantitative data related to the metabolism of progesterone by 5α-reductase.

Table 1: Kinetic Parameters of Progesterone 5α-Reductase

| Enzyme Source | Substrate | Apparent Km | Reference |

| Rat Hypothalamus | Progesterone | 95.4 ± 4.5 nM | [4] |

| Rat Hypothalamus | NADPH | 9.9 ± 0.7 µM | [4] |

Table 2: In Vitro Metabolism of Progesterone in Cell Lines (24 hours)

| Cell Line | Progesterone Remaining (%) | Reference |

| HES (endometrial) | Significantly metabolized | [7] |

| MCF-7 (breast cancer) | Substantially metabolized | |

| T47D (breast cancer) | Substantially metabolized | |

| MDA-MB-231 (breast cancer) | Substantially metabolized |

Note: Specific quantitative conversion rates can vary significantly depending on the experimental conditions (cell density, substrate concentration, incubation time, etc.).

Analytical Methodologies

The accurate quantification of progesterone-d6 and 5α-pregnane-3,20-dione-d6 relies on highly sensitive and specific analytical techniques.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the analysis of steroids due to its high selectivity and sensitivity.

Sample Preparation:

-

Protein Precipitation: For simple matrices like incubation media, protein precipitation with acetonitrile is often sufficient.

-

Liquid-Liquid Extraction (LLE): For more complex matrices like cell culture media or plasma, LLE with a non-polar solvent is recommended to remove interfering substances.

-

Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than LLE and can be automated for high-throughput analysis.

Chromatographic Conditions (Typical):

-

Column: A C18 reversed-phase column is commonly used.

-

Mobile Phase: A gradient of water and methanol or acetonitrile, often with a modifier like formic acid or ammonium (B1175870) fluoride (B91410) to improve ionization.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode is generally used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for its high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for steroid analysis, though it often requires derivatization to improve the volatility and thermal stability of the analytes.

Sample Preparation and Derivatization:

-

Extraction: Similar extraction methods as for LC-MS/MS are used.

-

Derivatization: The extracted steroids are derivatized, for example, by converting them to their trimethylsilyl (B98337) (TMS) ethers or heptafluorobutyrate esters. This enhances their chromatographic properties and can improve sensitivity.

Chromatographic Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium.

-

Temperature Program: A temperature gradient is used to separate the analytes.

Mass Spectrometry Conditions:

-

Ionization: Electron ionization (EI) is commonly used.

-

Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions provides high specificity.

Signaling Pathways of 5α-Pregnane-3,20-dione

While the direct signaling effects of the deuterated metabolite have not been extensively studied, research on the non-deuterated 5α-pregnane-3,20-dione (5αP) has revealed its involvement in various signaling cascades, particularly in the context of breast cancer.

5αP has been shown to promote cell proliferation and detachment in breast cancer cell lines.[5] These effects are thought to be mediated through a membrane-associated progesterone receptor, distinct from the classical nuclear progesterone receptor.[8] Activation of this membrane receptor by 5αP can trigger downstream signaling pathways, most notably the MAPK/ERK pathway .[8][9]

References

- 1. Progesterone 5alpha-reductase - Wikipedia [en.wikipedia.org]

- 2. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. The kinetic mechanism of the hypothalamic progesterone 5 alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Progesterone metabolites in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. erc.bioscientifica.com [erc.bioscientifica.com]

- 7. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mechanism of action of the breast cancer-promoter hormone, 5α-dihydroprogesterone (5αP), involves plasma membrane-associated receptors and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Progestin-mediated activation of MAPK and AKT in nuclear progesterone receptor negative breast epithelial cells: the role of membrane progesterone receptors - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physicochemical Properties and Analytical Considerations of 5α-Pregnane-3,20-dione-d6

For Researchers, Scientists, and Drug Development Professionals

Introduction

5α-Pregnane-3,20-dione-d6 is the deuterated form of 5α-pregnane-3,20-dione, an endogenous metabolite of progesterone (B1679170).[1] Also known as allopregnanedione-d6, this stable isotope-labeled compound serves as an invaluable internal standard for quantitative analysis in various biological matrices. Its use in techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for precise and accurate measurement of its non-deuterated counterpart, which is crucial for research in endocrinology, neurosteroid activity, and oncology.[1] This technical guide provides a comprehensive overview of the physicochemical properties, analytical methodologies, and biological relevance of 5α-pregnane-3,20-dione-d6.

Physicochemical Properties

The integration of deuterium (B1214612) atoms into the 5α-pregnane-3,20-dione structure results in a molecule with a higher molecular weight than the endogenous compound, while maintaining nearly identical chemical properties. This mass shift is the fundamental principle behind its use as an internal standard in mass spectrometry-based assays.

Table 1: General and Physicochemical Properties of 5α-Pregnane-3,20-dione-d6 and its Non-Deuterated Analog

| Property | 5α-Pregnane-3,20-dione-d6 | 5α-Pregnane-3,20-dione |

| Synonyms | Allopregnane-3,20-dione-d6, 5α-Dihydroprogesterone-d6 | Allopregnanedione, 5α-Dihydroprogesterone |

| Molecular Formula | C₂₁H₂₆D₆O₂[2][3] | C₂₁H₃₂O₂[4] |

| Molecular Weight | 322.52 g/mol [2][3] | 316.48 g/mol [5] |

| CAS Number | 203850-92-4[2][3] | 566-65-4[5] |

| Appearance | White to Off-White Solid[5] | White to Light yellow powder to crystal |

| Melting Point | Not explicitly reported, but expected to be similar to the non-deuterated form. | ~200-206 °C[5] |

| Boiling Point | Not experimentally determined. | 429.2±38.0 °C (Predicted)[5] |

| Density | Not experimentally determined. | 1.048±0.06 g/cm³ (Predicted)[5] |

| Purity | Typically >98%[3] | >98.0%(GC) |

Table 2: Solubility Data

| Solvent | 5α-Pregnane-3,20-dione-d6 | 5α-Pregnane-3,20-dione |

| DMSO | 6.67 mg/mL (20.68 mM) with ultrasonic and warming to 60°C[1] | 3 mg/mL (9.47 mM)[6] |

| Chloroform | Soluble | Slightly Soluble[5] |

| Ethyl Acetate (B1210297) | Soluble | Slightly Soluble[5] |

| Ethanol | Not explicitly reported. | 3.5 mg/mL[6] |

| Water | Insoluble | Predicted water solubility of 0.0013 g/L[7] |

Synthesis and Manufacturing

While specific, detailed proprietary synthesis protocols for 5α-pregnane-3,20-dione-d6 are not publicly available, the general strategy involves the introduction of deuterium atoms into the 5α-pregnane-3,20-dione backbone. This can be achieved through various chemical reactions, such as catalytic reduction of a suitable unsaturated precursor with deuterium gas or reduction with deuterium-donating reagents.

Caption: Generalized synthetic workflow for 5α-pregnane-3,20-dione-d6.

Experimental Protocols

5α-Pregnane-3,20-dione-d6 is primarily used as an internal standard in quantitative mass spectrometry. Below are representative protocols for its application.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the Quantification of 5α-Pregnane-3,20-dione in Human Plasma

This protocol is adapted from established methods for steroid analysis.[8]

-

Sample Preparation (Supported Liquid Extraction):

-

To 300 µL of plasma, add a known concentration of 5α-pregnane-3,20-dione-d6 internal standard.

-

Vortex to mix and allow to equilibrate.

-

Load the mixture onto a supported liquid extraction (SLE) plate.

-

Elute the analytes with an appropriate organic solvent (e.g., ethyl acetate or a mixture of hexane (B92381) and ethyl acetate).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for injection.

-

-

LC Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Gradient: A suitable gradient to separate 5α-pregnane-3,20-dione from other endogenous steroids.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for both 5α-pregnane-3,20-dione and 5α-pregnane-3,20-dione-d6 need to be optimized. For the non-deuterated compound, a transition such as m/z 317.2 -> 299.2 could be monitored. The deuterated standard would have a higher m/z for its precursor ion.

-

Caption: Workflow for LC-MS/MS quantification of 5α-pregnane-3,20-dione.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol is based on general methods for steroid profiling by GC-MS.[9]

-

Sample Preparation and Derivatization:

-

Perform a liquid-liquid or solid-phase extraction of the biological sample after adding the 5α-pregnane-3,20-dione-d6 internal standard.

-

Evaporate the solvent.

-

To improve volatility and thermal stability, derivatize the extracted steroids. A common method is silylation using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

-

-

GC Conditions:

-

Column: A low-polarity capillary column suitable for steroid analysis (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An optimized temperature gradient to ensure separation of the target analyte from other compounds. For example, an initial temperature of 150°C, ramped to 300°C.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Detection Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity. Specific ions for the derivatized 5α-pregnane-3,20-dione and its deuterated standard are monitored.

-

Biological Significance and Signaling Pathways

5α-Pregnane-3,20-dione is a key metabolite in steroidogenic pathways. It is formed from progesterone by the action of the enzyme 5α-reductase.[10] It is a precursor to allopregnanolone (B1667786), a potent neurosteroid that modulates GABA-A receptors.[10][11] The non-deuterated form is also implicated in the "androgen backdoor pathway," an alternative route for the synthesis of dihydrotestosterone (B1667394) (DHT).[12] In some cancer cells, such as MCF-7 breast cancer cells, it has been shown to decrease cell-substrate attachment and affect the actin cytoskeleton.[5][13]

Caption: Simplified metabolic pathway involving 5α-pregnane-3,20-dione.

Conclusion

5α-Pregnane-3,20-dione-d6 is an essential tool for researchers in various scientific disciplines. Its well-defined physicochemical properties and its role as a stable isotope-labeled internal standard enable the reliable quantification of endogenous 5α-pregnane-3,20-dione. This, in turn, facilitates a deeper understanding of steroid metabolism, neuroactive steroid function, and the pathology of various diseases. The experimental protocols outlined in this guide provide a foundation for the application of this critical analytical standard in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. msacl.org [msacl.org]

- 3. 5-α-Pregnane-3,20-dione (1,2,4,5,6,7-Dâ, 95%) - Cambridge Isotope Laboratories, DLM-3816-0.01 [isotope.com]

- 4. mdpi.com [mdpi.com]

- 5. 5α-Pregnane-3,20-dione | 566-65-4 [chemicalbook.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Human Metabolome Database: Showing metabocard for 5a-Pregnane-3,20-dione (HMDB0003759) [hmdb.ca]

- 8. An LC-MS/MS method for the simultaneous quantification of 32 steroids in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of steroid levels by GC/MS/MS [protocols.io]

- 10. Brain 5α-dihydroprogesterone and allopregnanolone synthesis in a mouse model of protracted social isolation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5alpha-Dihydroprogesterone | C21H32O2 | CID 92810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 5α-Pregnan-17α-ol-3,20-dione - Wikipedia [en.wikipedia.org]

- 13. medchemexpress.com [medchemexpress.com]

The Endogenous Metabolite 5α-Pregnane-3,20-dione: A Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

5α-pregnane-3,20-dione, also known as allopregnanedione or 5α-dihydroprogesterone (5α-DHP), is a crucial endogenous metabolite of progesterone (B1679170).[1][2] This steroid plays a significant role in a variety of physiological and pathophysiological processes, acting as a potent signaling molecule in its own right. This technical guide provides an in-depth overview of the core biological functions of 5α-pregnane-3,20-dione, with a focus on its mechanisms of action, relevant quantitative data, and detailed experimental protocols. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this multifaceted steroid.

Core Biological Functions

5α-pregnane-3,20-dione exerts its biological effects through multiple mechanisms, primarily acting as a progesterone receptor agonist and a modulator of the GABA-A receptor.[2] Its functions span neuroprotection, regulation of reproductive processes, and involvement in cancer biology.

Progestogenic Activity

5α-pregnane-3,20-dione is a potent agonist of the progesterone receptor (PR), mediating progestogenic effects in various tissues.[3] It has been shown to possess approximately 82% of the affinity of progesterone for the progesterone receptor in the rhesus monkey uterus.[2] This interaction with the PR is crucial for its roles in reproductive biology and certain cancers. In the absence of luteal progesterone, 5α-DHP has been shown to maintain pregnancy in horses.[3]

Neuroactive Properties

As a neurosteroid, 5α-pregnane-3,20-dione can modulate neuronal activity. It acts as a positive allosteric modulator of the GABA-A receptor, although its affinity for this receptor is considered relatively low compared to its 3α-hydroxylated metabolites like allopregnanolone (B1667786).[2] This modulation of the primary inhibitory neurotransmitter system in the central nervous system contributes to its potential anxiolytic and sedative effects.[4]

Role in Cancer

Tumorous human breast tissue readily converts progesterone to 5α-pregnane-3,20-dione.[1] This metabolite has been demonstrated to stimulate proliferation and decrease adhesion of MCF-7 breast cancer cells.[1] The pro-cancer activities often attributed to progesterone may, in fact, be mediated by its conversion to 5α-pregnane-3,20-dione.[5] These effects are linked to the activation of the MAPK/ERK1/2 signaling cascade through a membrane-associated progesterone receptor.[6]

Biosynthesis and Metabolism

5α-pregnane-3,20-dione is synthesized from progesterone through the action of the enzyme 5α-reductase.[3] It serves as a key intermediate in the synthesis of other important neurosteroids, most notably allopregnanolone (3α,5α-tetrahydroprogesterone).[7] The conversion of 5α-pregnane-3,20-dione to allopregnanolone is catalyzed by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[7] Conversely, allopregnanolone can be converted back to 5α-pregnane-3,20-dione by 3α-hydroxysteroid oxidoreductase.[2]

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of 5α-pregnane-3,20-dione.

Table 1: Receptor Binding and Functional Activity

| Parameter | Value | Species/System | Reference |

| Progesterone Receptor Affinity (Relative to Progesterone) | 82% | Rhesus Monkey Uterus | [2] |

| Progesterone Receptor-Mediated Gene Expression (EC50) | 14 nM | HepG2 cells (equine PR) | [3] |

| Progesterone Receptor-Mediated Gene Expression (EC50) | 23.1 nM | HepG2 cells (human PR) | [3] |

| Pregnane X Receptor (PXR) Agonist Activity (EC50) | >10,000 µM (weak agonist) | In vitro reporter assay | [2] |

Table 2: Effects on Breast Cancer Cells (MCF-7)

| Parameter | Concentration | Effect | Reference |

| Cell Proliferation | 1 µM | Increased proliferation | [5] |

| Cell-Substrate Attachment | 10⁻⁹ - 10⁻⁶ M | Dose-dependent decrease | [1] |

| Vinculin Expression | 10⁻⁹ - 10⁻⁶ M | Dose-dependent decrease | [1] |

| F-actin Polymerization | 10⁻⁹ - 10⁻⁶ M | Decreased polymerized F-actin | [1] |

Signaling Pathways

Progesterone Receptor Signaling in Breast Cancer

In breast cancer cells, 5α-pregnane-3,20-dione binds to a membrane-associated progesterone receptor, initiating a signaling cascade that promotes cell proliferation and detachment. This pathway involves the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2.

Experimental Protocols

Measurement of 5α-Pregnane-3,20-dione in Brain Tissue

This protocol describes the measurement of 5α-pregnane-3,20-dione concentrations in brain tissue using radioimmunoassay (RIA) following extraction and chromatographic purification.[8]

Materials:

-

Brain tissue samples

-

Celite for chromatography

-

Radioimmunoassay kit for 5α-pregnane-3,20-dione

-

Scintillation counter

Procedure:

-

Extraction: Homogenize post-mortem brain tissue in ethanol. Centrifuge the homogenate to pellet the solids and collect the ethanol supernatant containing the steroids.

-

Purification: Evaporate the ethanol and redissolve the residue in a suitable solvent for chromatography. Purify the extract using Celite column chromatography to separate 5α-pregnane-3,20-dione from other steroids.

-

Radioimmunoassay (RIA): Quantify the concentration of 5α-pregnane-3,20-dione in the purified fractions using a specific RIA kit according to the manufacturer's instructions.

-

Data Analysis: Measure the radioactivity using a scintillation counter and calculate the concentration of 5α-pregnane-3,20-dione based on a standard curve.

MCF-7 Cell Proliferation Assay

This protocol outlines a method to assess the effect of 5α-pregnane-3,20-dione on the proliferation of MCF-7 human breast cancer cells using the MTT assay.[9]

Materials:

-

MCF-7 cells

-

96-well plates

-

Cell culture medium

-

5α-pregnane-3,20-dione

-

MTT solution (0.5 mg/mL)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed MCF-7 cells (1 x 10⁴ cells/well) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of 5α-pregnane-3,20-dione (e.g., 10⁻⁹ M to 10⁻⁵ M) or vehicle control for the desired duration (e.g., 24-72 hours).

-

MTT Incubation: Add MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the supernatant and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the EC₅₀ value if a dose-response curve is generated.

Progesterone Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of 5α-pregnane-3,20-dione for the progesterone receptor.[10][11]

Materials:

-

Uterine cytosol preparation (source of progesterone receptors)

-

[³H]-progesterone (radiolabeled ligand)

-

Unlabeled 5α-pregnane-3,20-dione (competitor)

-

Unlabeled progesterone (for determining non-specific binding)

-

Scintillation fluid and counter

Procedure:

-

Incubation: Incubate uterine cytosol with a fixed concentration of [³H]-progesterone in the presence of increasing concentrations of unlabeled 5α-pregnane-3,20-dione. Include tubes with a large excess of unlabeled progesterone to determine non-specific binding.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [³H]-progesterone from the free radioligand using a method such as dextran-coated charcoal or gel filtration.

-

Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the competitor. Perform Scatchard analysis or non-linear regression to determine the dissociation constant (Kd) or the inhibitory concentration (IC₅₀) of 5α-pregnane-3,20-dione.

Conclusion

5α-pregnane-3,20-dione is an endogenously produced steroid with diverse and significant biological functions. Its roles as a progesterone receptor agonist and a neuroactive steroid highlight its importance in both normal physiology and disease states, particularly in the context of reproductive health and cancer. The information and protocols provided in this guide offer a solid foundation for further research into the mechanisms of action and therapeutic potential of this intriguing metabolite. A deeper understanding of 5α-pregnane-3,20-dione's biological functions will be instrumental in the development of novel therapeutic strategies for a range of conditions.

References

- 1. The endogenous progesterone metabolite, 5a-pregnane-3,20-dione, decreases cell-substrate attachment, adhesion plaques, vinculin expression, and polymerized F-actin in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 3. caymanchem.com [caymanchem.com]

- 4. 5α-Pregnane-3,20-Dione Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]

- 5. medkoo.com [medkoo.com]

- 6. Mechanism of action of the breast cancer-promoter hormone, 5α-dihydroprogesterone (5αP), involves plasma membrane-associated receptors and MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Progesterone, 5alpha-pregnane-3,20-dione and 3alpha-hydroxy-5alpha-pregnane-20-one in specific regions of the human female brain in different endocrine states - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Quercetin-Loaded Nanoparticles on MCF-7 Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Characterization of Binding Components for Progesterone and 5α-Pregnane-3,20-dione in the Hamster Uterus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of binding components for progesterone and 5alpha-pregnane-3,20-dione in the hamster uterus - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of 5α-Pregnane-3,20-dione-d6 in Elucidating Steroid Metabolism Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of 5α-pregnane-3,20-dione-d6 as a critical tool for studying steroid metabolism pathways. Deuterated steroids, such as 5α-pregnane-3,20-dione-d6, are indispensable for modern analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering enhanced accuracy and precision in the quantification of endogenous steroids.

Introduction to 5α-Pregnane-3,20-dione

5α-pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP), is a key metabolite of progesterone (B1679170).[1][2] It is an endogenous progestogen and neurosteroid synthesized from progesterone via the action of the 5α-reductase enzyme.[1][3] This steroid is an intermediate in the biosynthesis of other significant neurosteroids, including allopregnanolone (B1667786) and isopregnanolone.[1][2] The study of 5α-pregnane-3,20-dione is crucial for understanding various physiological and pathological processes, including neuroprotection, cancer progression, and endocrine function.[3][4]

The Utility of Deuterated Internal Standards

In quantitative mass spectrometry, the use of a stable isotope-labeled internal standard is considered the gold standard.[5] 5α-pregnane-3,20-dione-d6, with six deuterium (B1214612) atoms, serves as an ideal internal standard for the quantification of its unlabeled counterpart. Its chemical and physical properties are nearly identical to the endogenous analyte, meaning it behaves similarly during sample preparation, chromatography, and ionization. However, its increased mass allows it to be distinguished from the native analyte by the mass spectrometer. This co-elution and differential mass detection enable precise correction for matrix effects and variations in sample processing, leading to highly accurate and reproducible quantification.[5]

Steroid Metabolism Pathway: Progesterone to 5α-Pregnane-3,20-dione and Beyond

The metabolic conversion of progesterone to 5α-pregnane-3,20-dione is a critical step in steroidogenesis. This pathway is initiated by the enzyme 5α-reductase, which reduces the double bond in the A-ring of progesterone.[3][6] From 5α-pregnane-3,20-dione, the pathway can proceed through further reductions to form other neuroactive steroids like allopregnanolone.[1]

Figure 1: Simplified metabolic pathway of progesterone to 5α-pregnane-3,20-dione and its subsequent metabolites.

Quantitative Analysis using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of steroids in biological matrices. The use of 5α-pregnane-3,20-dione-d6 as an internal standard is integral to a robust LC-MS/MS assay.

Mass Spectrometry Parameters

The following table summarizes the key mass spectrometry parameters for the analysis of 5α-pregnane-3,20-dione and its deuterated internal standard. The transitions provided are based on published data for 5α-dihydroprogesterone.[7]

| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |

| 5α-Pregnane-3,20-dione | 317.2 | 85.1 | 281.2 |

| 5α-Pregnane-3,20-dione-d6 | 323.2 | To be determined empirically | To be determined empirically |

Note: The precursor ion for the d6 isotopologue is predicted based on the addition of six daltons to the unlabeled molecular weight. The product ions for the deuterated standard need to be determined by direct infusion and optimization on the specific mass spectrometer being used.

Experimental Protocol: Quantification of 5α-Pregnane-3,20-dione in Human Serum

This protocol outlines a typical workflow for the analysis of 5α-pregnane-3,20-dione in human serum using 5α-pregnane-3,20-dione-d6 as an internal standard.

Materials and Reagents

-

5α-Pregnane-3,20-dione analytical standard

-

5α-Pregnane-3,20-dione-d6 (Internal Standard)

-

HPLC-grade methanol, acetonitrile (B52724), and water

-

Formic acid

-

Human serum (charcoal-stripped for calibration curve)

-

Solid Phase Extraction (SPE) cartridges or Supported Liquid Extraction (SLE) plates

Sample Preparation

-

Thawing: Thaw serum samples, calibration standards, and quality controls on ice.

-

Spiking: To 100 µL of each sample, add 10 µL of the internal standard working solution (5α-pregnane-3,20-dione-d6 in methanol).

-

Protein Precipitation: Add 200 µL of cold acetonitrile to each sample. Vortex for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Extraction:

-

For SPE: Load the supernatant onto a pre-conditioned SPE cartridge. Wash the cartridge and elute the analytes according to the manufacturer's instructions.

-

For SLE: Load the supernatant onto an SLE plate. Allow the sample to absorb for 5 minutes. Elute the analytes with an appropriate organic solvent (e.g., methyl tert-butyl ether).[8]

-

-

Evaporation: Evaporate the eluted solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol/water).[8]

Figure 2: General experimental workflow for the quantification of 5α-pregnane-3,20-dione.

LC-MS/MS Conditions

-

LC System: UHPLC system

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Methanol with 0.1% formic acid

-

Gradient: A suitable gradient to separate the analyte from other endogenous steroids. For example:

-

0-2 min: 60% B

-

2-14 min: 60-100% B

-

14-15 min: 100% B

-

15-16 min: 60% B

-

16-21 min: 60% B[9]

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 45°C

-

Injection Volume: 10 µL

-

MS System: Triple quadrupole mass spectrometer

-

Ionization: Electrospray Ionization (ESI), positive mode

-

Detection Mode: Multiple Reaction Monitoring (MRM)

Data Analysis

Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of 5α-pregnane-3,20-dione in the unknown samples is then determined from this calibration curve.

Conclusion

The use of 5α-pregnane-3,20-dione-d6 as an internal standard in LC-MS/MS-based methods provides a highly accurate and reliable approach for the quantification of this important steroid metabolite. This enables researchers to gain deeper insights into the complexities of steroid metabolism and its role in health and disease, facilitating advancements in endocrinology, neuroscience, and drug development.

References

- 1. 5α-Dihydroprogesterone - Wikipedia [en.wikipedia.org]

- 2. agilent.com [agilent.com]

- 3. Allopregnanolone: Metabolism, Mechanisms of Action, and Its Role in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Combined liquid chromatography-tandem mass spectrometry analysis of progesterone metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. texilajournal.com [texilajournal.com]

- 6. Combined Liquid Chromatography–Tandem Mass Spectrometry Analysis of Progesterone Metabolites | PLOS One [journals.plos.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. researchgate.net [researchgate.net]

Isotopic Labeling of Steroids for In Vivo Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of isotopic labeling in the in vivo study of steroids. Isotope dilution mass spectrometry is the gold standard for endogenous steroid analysis, offering unparalleled specificity and sensitivity crucial for endocrinology research, clinical diagnostics, and pharmaceutical development.[1]

Core Principles of Isotopic Labeling

Isotopic labeling involves the incorporation of stable (non-radioactive) isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O), into the molecular structure of a steroid.[1] These labeled steroids serve as ideal internal standards for quantitative analysis by mass spectrometry (MS).[1] Because they are chemically identical to their endogenous, unlabeled counterparts, they exhibit similar behaviors during sample preparation, chromatographic separation, and ionization.[1][2]

The key distinction lies in their mass-to-charge ratio (m/z), which allows the mass spectrometer to differentiate between the endogenous analyte and the labeled internal standard.[1] This principle, known as isotope dilution, enables highly accurate quantification by correcting for analyte loss and variations in instrument response during analysis.[1][3]

Key Advantages of Stable Isotope Labeling:

-

High Accuracy and Precision: Minimizes errors from sample preparation and matrix effects.[3][4]

-

Enhanced Sensitivity and Specificity: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the detection of steroids at very low concentrations.[4][5]

-

Safety: Stable isotopes are non-radioactive, making them safe for human metabolism studies.[]

-

Metabolic Tracking: Enables the tracing of metabolic pathways and the quantification of production and clearance rates in vivo.[][7]

Common Isotopes and Labeling Strategies

The choice of isotope and the position of labeling are critical for successful in vivo studies.

| Isotope | Common Labeling Approach | Advantages | Considerations |

| Deuterium (²H or D) | Introduction via reduction reactions using reagents like sodium borodeuteride or through base-catalyzed exchange with deuterium oxide.[8][9] | Relatively inexpensive and straightforward synthesis.[10] | Potential for back-exchange (loss of label) depending on the labeling position and metabolic processes. |

| Carbon-13 (¹³C) | Incorporated through partial or total synthesis using ¹³C-labeled synthons.[11] | Greater isotopic stability compared to deuterium; less likely to be lost during metabolism.[1] | Synthesis is often more complex and expensive.[1] |

| Oxygen-18 (¹⁸O) | Can be introduced during synthetic steps involving hydrolysis or oxidation. | Useful for studying specific enzymatic reactions involving oxygen transfer. | Less common than ²H or ¹³C for general tracer studies. |

Experimental Workflow for In Vivo Steroid Studies

A typical in vivo study using isotopically labeled steroids involves several key stages, from synthesis to data analysis.

Detailed Experimental Protocols

Synthesis of a Deuterium-Labeled Steroid (Example)

This protocol is a generalized example for introducing deuterium atoms. A common method involves the base-catalyzed exchange to introduce deuterium at specific carbon positions, followed by reduction with a deuterium donor.[8]

Objective: Synthesize [6,7,7-²H₃]pregnenolone from a Δ⁵-steroid precursor.

-

Preparation of 6-oxo-3α,5α-cyclosteroid: Start with the Δ⁵-steroid precursor (e.g., pregnenolone). The synthesis involves the formation of a 6-oxo intermediate.

-

Base-Catalyzed Deuterium Exchange: The 6-oxo compound is treated with a base in the presence of deuterium oxide (D₂O). This facilitates the exchange of protons for deuterons at the C-7 position, resulting in a di-deuterated intermediate.

-

Reductive Deuteration: The 6-oxo group is then reduced using sodium borodeuteride (NaBD₄). This reaction introduces a third deuterium atom at the C-6 position.

-

Rearrangement: The resulting [6,7,7-²H₃]6α-hydroxy-3α,5α-cyclosteroid is rearranged to yield the final product, [6,7,7-²H₃]-Δ⁵ pregnenolone.[8]

-

Purification and Characterization: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC). Its structure and isotopic enrichment are confirmed by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

In Vivo Administration and Sampling

Objective: Determine the metabolic clearance rate of testosterone (B1683101) in a human subject.

-

Subject Preparation: A healthy volunteer is admitted to a clinical research unit and an intravenous (IV) line is placed.

-

Baseline Sampling: A baseline blood sample is collected before the tracer administration.

-

Tracer Administration: A precisely known amount of isotopically labeled testosterone (e.g., Testosterone-d₃) is administered as a bolus IV injection or a constant infusion.

-

Timed Sample Collection: Blood samples are collected at specific time points post-administration (e.g., 2, 5, 10, 20, 30, 60, 90, 120 minutes).

-

Sample Processing: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

Sample Preparation and LC-MS/MS Analysis

Objective: Quantify testosterone and its labeled analogue in human plasma.

-

Internal Standard Spiking: A known amount of a second, different isotopically labeled internal standard (e.g., Testosterone-¹³C₃) is added to each plasma sample to control for extraction variability.

-

Liquid-Liquid Extraction (LLE):

-

Add a water-immiscible organic solvent (e.g., toluene (B28343) or methyl tert-butyl ether) to the plasma sample.[12]

-

Vortex thoroughly to extract the steroids into the organic layer.

-

Centrifuge to separate the layers.

-

Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

-

-

Reconstitution: Reconstitute the dried extract in a solvent compatible with the LC mobile phase (e.g., 50% methanol).

-

LC-MS/MS Analysis:

-

Chromatography: Inject the reconstituted sample onto a reverse-phase C18 or biphenyl (B1667301) column for separation.[12][13] A gradient elution with mobile phases like water and methanol/acetonitrile is used.[12]

-

Mass Spectrometry: The eluent is directed to a tandem mass spectrometer, typically operating in positive electrospray ionization (ESI+) mode.[3]

-

Detection (MRM): Use Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion transitions for both the endogenous (unlabeled) and labeled testosterone.[5]

-

Data Presentation and Interpretation

Quantitative data from in vivo tracer studies are crucial for understanding steroid dynamics. Isotope dilution LC-MS/MS provides the necessary precision for these measurements.

Table 1: Representative LC-MS/MS Parameters for Steroid Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Internal Standard | IS Transition (m/z) |

| Testosterone | 289.2 | 97.0 | Testosterone-d₃ | 292.2 -> 97.0 |

| Androstenedione (B190577) | 287.2 | 97.1 | Androstenedione-¹³C₃ | 290.2 -> 100.1 |

| Cortisol | 363.2 | 121.1 | Cortisol-d₄ | 367.2 -> 121.1 |

| Progesterone | 315.3 | 97.1 | Progesterone-d₉ | 324.3 -> 100.1 |

Note: Specific ion transitions can vary based on instrumentation and method optimization.[3][14][15]

Table 2: Method Validation Data for Testosterone Quantification by ID-UPLC-MS/MS

| Parameter | Result |

| Linear Range | 1.00 – 1,000.00 ng/dL |

| Limit of Detection (LOD) | 0.50 ng/dL |

| Intra-assay Precision (CV%) | 1.40 – 2.77% |

| Inter-assay Precision (CV%) | 3.06 – 3.66% |

| Recovery (%) | 94.3 – 108.6% |

| Extraction Efficiency (%) | 85.0 – 93.3% |

Data adapted from a validated method for human serum testosterone.[3]

Visualization of Key Pathways

Steroidogenesis Pathway

The biosynthesis of steroid hormones from cholesterol is a complex enzymatic cascade. Tracing the flow of labeled precursors through this pathway is a primary application of in vivo isotopic studies.

Conclusion

Isotopic labeling, particularly with stable isotopes like deuterium and ¹³C, is an indispensable tool for in vivo steroid research.[2][] When coupled with the analytical power of LC-MS/MS, these techniques provide unparalleled accuracy and sensitivity for quantifying steroid concentrations and tracking their metabolic fate.[4][16] The detailed protocols and data presented in this guide offer a framework for researchers to design and execute robust in vivo studies, ultimately advancing our understanding of steroid physiology in health and disease.

References

- 1. benchchem.com [benchchem.com]

- 2. Application of stable isotopes in the measurement of steroid hormones using the LC-MS / MS system - Mesbah Energy [irisotope.com]

- 3. Quantitative determination of human serum testosterone via isotope dilution ultra-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stable isotope labeling - Liquid chromatography/mass spectrometry for quantitative analysis of androgenic and progestagenic steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapidity and Precision of Steroid Hormone Measurement [mdpi.com]

- 7. REVIEW: THE USE OF ISOTOPIC STEROIDS FOR THE MEASUREMENT OF PRODUCTION RATES IN VIVO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of deuterium labeled cholesterol and steroids and their use for metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthetic procedures for the preparation of deuterium-labeled analogs of naturally occurring steroids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 13C-labeled steroid hormones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Analysis by LC-MS/MS of endogenous steroids from human serum, plasma, endometrium and endometriotic tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Endogenous Steroids and Hormonal Contraceptives in Human Plasma via Surrogate Calibration and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An isotope dilution LC–MS/MS-based candidate reference method for the quantification of androstenedione in human serum and plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lcms.cz [lcms.cz]

- 16. researchgate.net [researchgate.net]

Navigating the Metabolic Maze: A Technical Guide to the Fate of Deuterated 5α-Pregnane-3,20-dione

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the metabolic journey of deuterated 5α-pregnane-3,20-dione, a critical tool in advancing our understanding of steroid metabolism and its implications in health and disease. By leveraging stable isotope labeling, researchers can precisely trace the biotransformation of this progesterone (B1679170) metabolite, offering unparalleled insights into neurosteroidogenesis, hormonal regulation, and the pharmacokinetics of related therapeutic agents. This document provides a comprehensive overview of the metabolic pathways, detailed experimental protocols for its analysis, and a quantitative summary of its metabolic fate.

Introduction: The Significance of 5α-Pregnane-3,20-dione and Isotopic Labeling

5α-pregnane-3,20-dione, also known as 5α-dihydroprogesterone (5α-DHP) or allopregnanedione, is a key endogenous neurosteroid and an intermediate in the metabolic cascade of progesterone. It is a precursor to the potent neuroactive steroid allopregnanolone (B1667786), a positive allosteric modulator of the GABA-A receptor. The study of 5α-pregnane-3,20-dione's metabolism is crucial for understanding its physiological roles and its involvement in various neurological and psychiatric conditions.

The use of deuterated 5α-pregnane-3,20-dione, a stable isotope-labeled version of the molecule, provides a powerful analytical advantage. Deuterium (²H) labeling allows for the differentiation of the administered compound and its metabolites from their endogenous counterparts, enabling precise quantification and pathway elucidation without the safety concerns associated with radioisotopes. This technique is instrumental in pharmacokinetic studies, metabolic profiling, and in vivo and in vitro research. A commercially available form of deuterated 5α-pregnane-3,20-dione is 5α-Pregnane-3,20-dione (1,2,4,5,6,7-D₆, 95%), which can be used as an internal standard for mass spectrometry-based quantification.[1]

Metabolic Pathways of 5α-Pregnane-3,20-dione

The metabolism of 5α-pregnane-3,20-dione primarily involves reductive and oxidative enzymatic reactions, leading to the formation of a series of neuroactive steroids. The principal metabolic transformations are outlined below.

Reduction to Allopregnanolone

The most significant metabolic fate of 5α-pregnane-3,20-dione is its conversion to allopregnanolone (3α-hydroxy-5α-pregnan-20-one). This reaction is catalyzed by 3α-hydroxysteroid dehydrogenases (3α-HSDs), which are part of the aldo-keto reductase (AKR) superfamily.

Other Metabolic Transformations

Beyond its conversion to allopregnanolone, 5α-pregnane-3,20-dione can undergo further metabolism, including hydroxylation and conjugation, to facilitate its excretion. Studies using radiolabeled 5α-DHP in humans have identified major urinary metabolites, indicating extrahepatic pathways of metabolism.[2][3] These include the formation of 3β,6α-dihydroxy-5α-pregnan-20-one and 5α-pregnane-3α,20α-diol.[2][3]

Quantitative Analysis of Deuterated 5α-Pregnane-3,20-dione Metabolism

The use of deuterium-labeled 5α-pregnane-3,20-dione allows for precise quantification of its metabolic products. While comprehensive human data is still emerging, animal studies provide valuable insights into its metabolic fate.

A key study investigating the synthesis of neurosteroids in a mouse model of protracted social isolation utilized deuterium-labeled 5α-dihydroprogesterone (D6-5α-DHP) to track its metabolism in the brain.[4] The study found that in the frontal cortex of socially isolated mice, the levels of both 5α-DHP and its metabolite allopregnanolone were decreased by approximately 50% compared to group-housed mice.[4] This demonstrates the utility of deuterated tracers in quantifying changes in metabolic pathways under different physiological or pathological conditions.

Table 1: Quantitative Data on the Metabolism of Deuterated 5α-Pregnane-3,20-dione (from mouse brain study)

| Brain Region | Condition | Change in Deuterated 5α-DHP Level | Change in Deuterated Allopregnanolone Level |

| Frontal Cortex | Social Isolation | ~50% decrease | ~50% decrease |

Data extracted from Dong et al., 2001.[4]

Experimental Protocols for the Analysis of Deuterated 5α-Pregnane-3,20-dione and its Metabolites

The accurate analysis of deuterated 5α-pregnane-3,20-dione and its metabolites from biological matrices requires robust and sensitive analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose.

Sample Preparation: Extraction

Prior to instrumental analysis, the deuterated steroids and their metabolites must be extracted from the biological matrix (e.g., plasma, brain tissue, urine). This step is crucial for removing interfering substances and concentrating the analytes.

4.1.1. Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for cleaning up and concentrating steroid samples.

-

Principle: The sample is passed through a solid sorbent (e.g., C18) that retains the steroids. Interfering substances are washed away, and the purified steroids are then eluted with an organic solvent.

-

Protocol Outline:

-

Condition the SPE cartridge (e.g., C18) with methanol (B129727) followed by water.

-

Load the pre-treated sample onto the cartridge.

-

Wash the cartridge with water and a non-polar solvent like hexane (B92381) to remove interfering compounds.

-

Elute the steroids with a suitable organic solvent, such as ethyl acetate.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a solvent compatible with the analytical instrument.

-

4.1.2. Liquid-Liquid Extraction (LLE)

Liquid-liquid extraction is another common method for isolating steroids from aqueous samples.

-

Principle: The sample is mixed with an immiscible organic solvent. The steroids, being lipophilic, partition into the organic phase, which is then separated from the aqueous phase.

-

Protocol Outline:

-

Add an organic solvent (e.g., diethyl ether, ethyl acetate) to the liquid sample.

-

Vortex thoroughly to ensure efficient partitioning.

-

Centrifuge to separate the aqueous and organic layers.

-

Transfer the organic layer to a clean tube.

-

Repeat the extraction for maximum recovery.

-

Evaporate the pooled organic extracts to dryness.

-

Reconstitute the residue for analysis.

-

Derivatization for GC-MS Analysis

For analysis by GC-MS, steroids often require derivatization to increase their volatility and thermal stability, and to improve their chromatographic properties.

-

Methoximation: This step protects keto groups and reduces the formation of multiple peaks from tautomers.

-

Reagent: Methoxyamine hydrochloride in pyridine.

-

Procedure: The dried extract is incubated with the methoximation reagent.

-

-

Silylation: This step converts hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers, which are more volatile.

-

Reagent: N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with a catalyst like trimethylchlorosilane (TMCS).

-